Elevated LogP and Altered Polarity versus Non-Methylated 5,6-Diaminopyrimidin-4(3H)-one
The presence of the 2-methyl substituent in 5,6-diamino-2-methylpyrimidin-4(1H)-one increases lipophilicity relative to the non-methylated analog, 5,6-diaminopyrimidin-4(3H)-one (CAS 1672-50-0). This modification reduces hydrogen bond donor capacity from 5 to 3 and alters polar surface area, impacting membrane permeability and target binding characteristics in kinase inhibitor design .
| Evidence Dimension | Lipophilicity and Hydrogen Bonding Profile |
|---|---|
| Target Compound Data | LogP: 0.40510; H-Bond Donors: 3; H-Bond Acceptors: 4; Polar Surface Area: 97.79 Ų |
| Comparator Or Baseline | 5,6-Diaminopyrimidin-4(3H)-one (CAS 1672-50-0): LogP: 0.09670; H-Bond Donors: 5; H-Bond Acceptors: 5; Polar Surface Area: 39.15 Ų [1] |
| Quantified Difference | LogP increased by 0.3084; H-Bond Donors reduced by 2; Polar Surface Area increased by 58.64 Ų |
| Conditions | Calculated physicochemical properties from vendor and database sources |
Why This Matters
The increased LogP and altered hydrogen bonding profile directly influence oral bioavailability and target selectivity in lead optimization programs, making the methylated compound a distinct tool for modulating drug-like properties.
- [1] BOC Sciences. (n.d.). 4,5-Diamino-6-hydroxypyrimidine - CAS 1672-50-0. Retrieved from https://buildingblock.bocsci.com/4-5-Diamino-6-hydroxypyrimidine-CAS-1672-50-0-item-21-17156.html View Source
